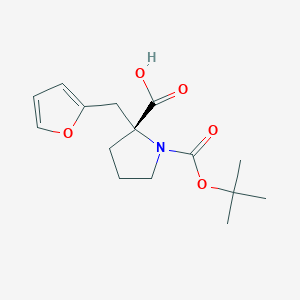

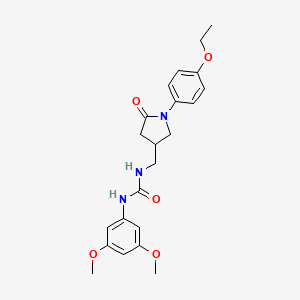

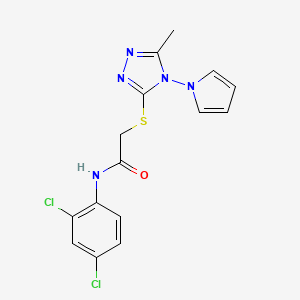

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular interactions, and potential biological activities. For instance, compounds with pyrrolidinyl groups and carboxylic acid functionalities are often explored for their biological properties, such as the glycine site antagonists described in paper , or the pyridine-2-carboxylic acid derivatives with antimicrobial activities in paper .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For example, the one-pot synthesis of pyridin-2(1H)-ones described in paper involves a Vilsmeier-Haack reaction, which could potentially be adapted for the synthesis of related compounds. Similarly, the deconjugative esterification of 2-cyclohexylideneacetic acids catalyzed by 4-(Pyrrolidin-1-yl)pyridine in paper suggests a method for introducing pyrrolidinyl groups into a cyclohexane ring, which could be relevant for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical reactivity and biological activity. The crystal structure analysis of a 1,2,4-triazole derivative in paper provides insights into how small changes in molecular orientation can significantly affect the properties of a molecule. This is relevant for understanding the conformational preferences of the target compound and how it might interact with biological targets.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the divergent cyclizations of acetic acids with electrophiles in paper demonstrate how different reaction conditions can lead to various cyclic structures. This knowledge can be applied to predict the reactivity of the target compound's carboxylic acid group and how it might be modified in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives in paper suggest that the target compound may also possess similar properties, given the structural similarities. Additionally, the spectroscopic characterizations and DFT calculations in the same paper provide a method for predicting the electronic properties of the target compound.

Aplicaciones Científicas De Investigación

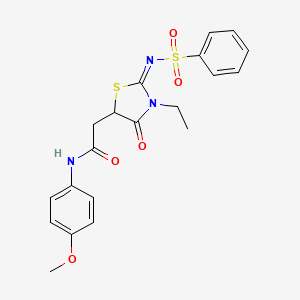

Application in RORγt Inverse Agonism

The compound 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid and its derivatives have been studied as RORγt inverse agonists. One such derivative demonstrated significant selectivity and desirable pharmacokinetic properties, showing potential for biological applications such as inhibiting IL-17 production in mouse models (Duan et al., 2019).

Organocatalysis in Chemical Reactions

Organocatalysts containing pyrrolidine and sulfone moieties, which are structurally similar to this compound, have shown high catalytic activity. These catalysts have been used for asymmetric Michael reactions of cyclohexanone and nitroolefins, indicating the compound's potential in facilitating specific organic transformations (Syu, Kao, & Lin, 2010).

Electrophilic Intramolecular Cyclization

Compounds structurally related to this compound have been used in studies focused on electrophilic intramolecular cyclization (EIC). These studies explore the synthesis of arylthio-containing lactams, demonstrating the compound's role in creating complex molecular structures (Tsyzoryk et al., 2015).

Electroreduction Studies

Research involving the electroreduction of various substituents on pyridine rings, including carbamoyl groups, has implications for understanding the reactivity of related compounds like this compound. This research provides insights into potential synthetic applications and reaction mechanisms (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Antiproliferative and Antiinflammatory Activity

A 1,2,4-triazole derivative structurally related to this compound was screened for antiproliferative and antiinflammatory activity. This study highlights the potential of such compounds in biomedical research (Mazur et al., 2011).

Deconjugative Esterification

4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification, involving compounds similar to this compound, highlights its potential use in creating new ester compounds through unique synthetic pathways (Sano et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c21-17(15-5-1-2-6-16(15)18(22)23)19-13-7-9-14(10-8-13)26(24,25)20-11-3-4-12-20/h7-10,15-16H,1-6,11-12H2,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHHEMNCHDRRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)

![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)

![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B3004100.png)